molecular formula C17H15Cl2NO3 B11687577 2-Benzyl-4-[(3,4-dichlorophenyl)amino]-4-oxobutanoic acid

2-Benzyl-4-[(3,4-dichlorophenyl)amino]-4-oxobutanoic acid

Cat. No.: B11687577
M. Wt: 352.2 g/mol
InChI Key: XTYVIHBWMOVESC-UHFFFAOYSA-N
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Description

2-Benzyl-4-[(3,4-dichlorophenyl)amino]-4-oxobutanoic acid is an organic compound with the molecular formula C₁₇H₁₅Cl₂NO₃ This compound is characterized by the presence of a benzyl group, a dichlorophenyl group, and an amino group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-4-[(3,4-dichlorophenyl)amino]-4-oxobutanoic acid typically involves the following steps:

    Formation of the Benzyl Group: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction using benzyl chloride and an appropriate catalyst such as aluminum chloride.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 3,4-dichloronitrobenzene and a suitable nucleophile.

    Formation of the Amino Group: The amino group can be introduced through a reduction reaction, converting the nitro group to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Formation of the Butanoic Acid Backbone: The butanoic acid backbone can be synthesized through a series of reactions involving the formation of a carbon-carbon bond and subsequent oxidation to form the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated reaction monitoring, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic ring, to introduce various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and lithium aluminum hydride.

    Substitution: Common nucleophiles include hydroxide ions and amines.

Major Products Formed

    Oxidation: Formation of benzyl ketones or carboxylic acids.

    Reduction: Formation of benzyl alcohols or amino derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-Benzyl-4-[(3,4-dichlorophenyl)amino]-4-oxobutanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Benzyl-4-[(3,4-dichlorophenyl)amino]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Benzyl-4-(3,4-dichlorophenyl)-4-oxobutanoic acid: A similar compound with slight structural differences.

    3-Benzyl-4-[(3,4-dichlorophenyl)amino]-4-oxobutanoic acid: Another similar compound with variations in the position of the substituents.

Uniqueness

2-Benzyl-4-[(3,4-dichlorophenyl)amino]-4-oxobutanoic acid is unique due to its specific combination of functional groups and the resulting chemical properties. Its unique structure allows for specific interactions with molecular targets, making it valuable in various research applications.

Properties

Molecular Formula

C17H15Cl2NO3

Molecular Weight

352.2 g/mol

IUPAC Name

2-benzyl-4-(3,4-dichloroanilino)-4-oxobutanoic acid

InChI

InChI=1S/C17H15Cl2NO3/c18-14-7-6-13(10-15(14)19)20-16(21)9-12(17(22)23)8-11-4-2-1-3-5-11/h1-7,10,12H,8-9H2,(H,20,21)(H,22,23)

InChI Key

XTYVIHBWMOVESC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(CC(=O)NC2=CC(=C(C=C2)Cl)Cl)C(=O)O

Origin of Product

United States

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